METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
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Overview
Description
METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 5-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE include other pyrazole derivatives and compounds with similar aromatic and heterocyclic structures. Examples include:
- Methyl 3-(4-chlorophenyl)propanoate
- 4-Chlorophenyl-2-methylphenyl-pyrazole
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16ClN3O4 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H16ClN3O4/c1-11-5-3-4-6-14(11)24-17-15(16(22-24)20(27)28-2)18(25)23(19(17)26)13-9-7-12(21)8-10-13/h3-10,15,17H,1-2H3 |
InChI Key |
OAQUZBGICZJULB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3C(C(=N2)C(=O)OC)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2C3C(C(=N2)C(=O)OC)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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